molecular formula C13H13F3N4O4S2 B2979473 ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate CAS No. 866010-91-5

ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate

Cat. No.: B2979473
CAS No.: 866010-91-5
M. Wt: 410.39
InChI Key: BAMUJDLVRPUFHS-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is a complex organic compound that features a trifluoromethyl group, a sulfonamide group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the triazole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with 3-amino-1H-1,2,4-triazole in the presence of a base such as triethylamine. This is followed by the reaction with ethyl bromoacetate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while hydrolysis of the ester group would yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl and triazole groups.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl trifluoromethanesulfonate
  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • Trifluoromethylphenyl sulfonamide derivatives

Uniqueness

Ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the trifluoromethyl and triazole groups makes it particularly valuable in the design of molecules with enhanced stability, reactivity, and biological activity.

Properties

IUPAC Name

ethyl 2-[[5-[[2-(trifluoromethyl)phenyl]sulfonylamino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O4S2/c1-2-24-10(21)7-25-12-17-11(18-19-12)20-26(22,23)9-6-4-3-5-8(9)13(14,15)16/h3-6H,2,7H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMUJDLVRPUFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NNC(=N1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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